Ethyl 2-oxoheptanoate

Overview

Description

Ethyl 2-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from heptanoic acid and ethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-oxoheptanoate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect its action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-oxoheptanoate are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it was found that this compound can be reduced to its corresponding alcohol by the cell-free extract of the earthworm, Lumbricus rubellus .

Cellular Effects

Preliminary studies suggest that it may influence cell function by interacting with certain enzymes and proteins

Molecular Mechanism

It is known to participate in reactions involving the reduction of carbonyl compounds . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.

Temporal Effects in Laboratory Settings

Studies on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed to provide a comprehensive understanding of its temporal effects .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to participate in reactions involving the reduction of carbonyl compounds .

Subcellular Localization

Future studies should aim to describe the subcellular localization of this compound and any effects on its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxoheptanoate can be synthesized through several methods. One common method involves the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxoheptanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptanoic acid and other oxidation products.

Reduction: Reduction of this compound can yield the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Heptanoic acid.

Reduction: 2-Hydroxyheptanoate.

Substitution: Various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxoheptanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs that require ester functionalities.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

- Ethyl acetate

- Ethyl butyrate

- Ethyl hexanoate

These compounds differ in their chain length and functional groups, which influence their physical and chemical properties, as well as their applications in various fields.

Biological Activity

Ethyl 2-oxoheptanoate, a keto ester, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

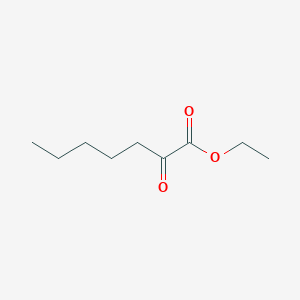

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C9H16O3

- Molecular Weight: 172.23 g/mol

- Functional Groups: Ketone and ester

This compound's structure allows it to participate in various biochemical reactions, making it a valuable substrate in synthetic organic chemistry.

Anticancer Properties

Recent studies have indicated that this compound derivatives exhibit significant anticancer activity. In one study, various synthesized compounds were evaluated for their cytotoxic effects on HeLa cells (human cervical cancer cell line) using the MTT assay. The results showed that certain derivatives had IC50 values indicating potent cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound derivative 1 | 9.73 | HeLa |

| This compound derivative 2 | 12.45 | HeLa |

| This compound derivative 3 | 15.30 | HeLa |

These findings suggest that modifications of this compound can lead to compounds with enhanced anticancer properties, potentially serving as leads for drug development .

Enzyme Inhibition

This compound has also been studied for its role as a substrate in enzymatic reactions. Research has shown that it can be effectively reduced by specific keto ester reductases, which are enzymes that catalyze the reduction of keto groups to alcohols. The enzymatic activity was measured spectrophotometrically, demonstrating its utility in biochemical applications .

The mechanisms through which this compound exhibits biological activity are multifaceted:

- Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Pathways: The compound may inhibit critical signaling pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation: Certain derivatives can increase ROS levels in cells, contributing to their cytotoxic effects.

Study on Antiviral Activity

In a separate investigation, derivatives of this compound were assessed for antiviral activity against enterovirus EV71. The study revealed that some compounds effectively inhibited viral replication in cell cultures, with IC50 values comparable to existing antiviral agents . This highlights the potential of this compound derivatives as antiviral agents.

Synthesis and Optimization

The synthesis of this compound involves several methods, including Claisen condensation and other coupling reactions. Researchers have optimized these processes to improve yield and purity. For example, one study reported a yield improvement through the use of specific catalysts and reaction conditions .

Properties

IUPAC Name |

ethyl 2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBGVMOKNNQVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471630 | |

| Record name | Ethyl 2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13088-50-1 | |

| Record name | Ethyl 2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the earthworm extract a unique biocatalyst for reducing ethyl 2-oxoheptanoate?

A: The cell-free extract of the earthworm, Lumbricus rubellus, exhibits remarkable stereoselectivity in reducing this compound. The research demonstrates that this extract, in the presence of NADH as a coenzyme, can exclusively reduce this compound to its corresponding (R)-hydroxyl ester with an enantiomeric excess greater than 99% []. This high selectivity is significant as it offers a route to obtain enantiomerically pure compounds, which is often crucial in pharmaceutical and fine chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.